molecular formula C19H21N3O2 B2508653 N-cyclopropyl-6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034422-74-5

N-cyclopropyl-6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2508653
CAS RN: 2034422-74-5
M. Wt: 323.396
InChI Key: QFXQXYJRLSTNIA-UHFFFAOYSA-N
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Description

The compound "N-cyclopropyl-6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-indole-2-carboxamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can help us understand the potential synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from commercially available or easily synthesized intermediates. For example, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved condensation reactions and was initiated from 2,6-difluorobenzonitrile . Similarly, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid . These methods could potentially be adapted for the synthesis of the target compound, considering the presence of a cyclopropane and indole moiety in its structure.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using spectroscopic methods such as NMR and MS. For instance, the structure of a new pyrrole compound isolated from Streptomyces griseocarneus was determined using 1D and 2D NMR, and MS . These techniques could be employed to confirm the structure of "this compound" after its synthesis.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular framework. The compound 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, which shares a cyclopropyl and a heteroaromatic system with the target compound, was found to inhibit mammalian topoisomerase II . This suggests that the target compound might also exhibit biological activity, given the structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers provided do not directly discuss the properties of the target compound, they do mention properties of structurally related compounds. For example, the enantioselective intramolecular cyclopropanation reaction catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] indicates the potential for stereoselective synthesis, which could be relevant for the chiral centers in the target compound . Additionally, the domino reactions catalyzed by N-heterocyclic carbenes for the construction of a tricyclic pyrrolo[1,2-a]indole skeleton could provide insights into the reactivity of the indole moiety in the target compound .

Scientific Research Applications

Anticancer Activity

Research has identified compounds structurally related to N-cyclopropyl-6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-indole-2-carboxamide with significant implications in anticancer therapy. For instance, cyclopropylpyrroloindole antibiotics, closely related to the compound , have been found to form covalent DNA interstrand cross-links in tumor cells, suggesting a mechanism for their cytotoxic activity against cancer cells. These findings underscore the potential utility of such compounds in designing new anticancer drugs that target DNA to exert their therapeutic effects (Składanowski et al., 2001).

Another study focusing on the synthesis and biological activity of cyclopropamitosenes, which share a structural motif with the compound in focus, demonstrated increased cytotoxicity under hypoxic conditions, a common characteristic of solid tumors. This suggests the potential application of such compounds in targeting hypoxic tumor environments, which are often resistant to traditional chemotherapy (Cotterill et al., 1994).

Chemical Synthesis and Applications

The compound's relevance extends beyond biological activity, encompassing chemical synthesis applications. For example, studies have explored the synthesis of indole-pyrimidine hybrids, which include structural elements of this compound, indicating their potential in creating molecules with desirable properties for drug development (Gokhale et al., 2017).

Furthermore, the compound's synthetic versatility is highlighted through research on its derivatives for potential anticancer and antimicrobial activities, underscoring the broad utility of such molecules in medicinal chemistry (Alberola et al., 1999).

properties

IUPAC Name

N-cyclopropyl-6-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-21-9-3-4-15(21)12-22(14-6-7-14)19(23)18-10-13-5-8-16(24-2)11-17(13)20-18/h3-5,8-11,14,20H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXQXYJRLSTNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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